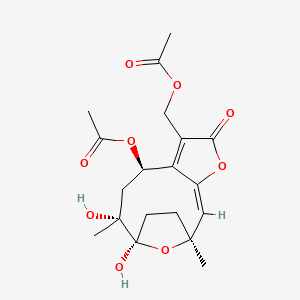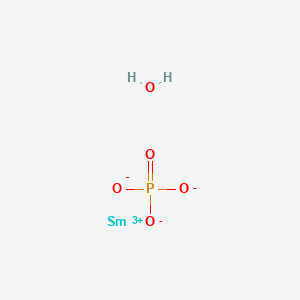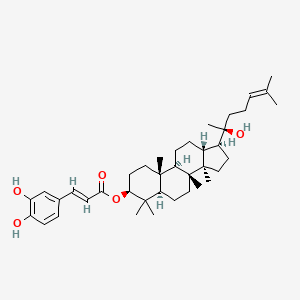
Dammarenediol II 3-O-caffeate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dammarenediol II 3-O-caffeate is a natural product found in Ostryopsis nobilis .
Synthesis Analysis
The synthesis of Dammarenediol II 3-O-caffeate involves the enzyme Dammarenediol-II Synthase. This enzyme catalyzes 2,3-oxidosqualene to form dammarenediol-II . The saponin skeletons are mainly biosynthesized in the leaf by oxidosqualene cyclases (OSCs), and subsequently transferred to the stolon via cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) biosynthesis to form various ginsenoside and gypenosides .Molecular Structure Analysis
The molecular formula of Dammarenediol II 3-O-caffeate is C39H58O5 . The IUPAC name is [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Dammarenediol II 3-O-caffeate are complex and involve multiple enzymes. The key step is the cyclization of 2,3-oxidosqualene to form dammarenediol-II, catalyzed by the enzyme Dammarenediol-II Synthase .Physical And Chemical Properties Analysis
The molecular weight of Dammarenediol II 3-O-caffeate is 606.9 g/mol . It has a XLogP3-AA value of 10.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Photosynthetic Production
“Dammarenediol II” is a major bioactive compound found in Panax ginseng that exhibits various pharmaceutical properties . It is the nucleus of dammarane-type ginsenosides and is a promising candidate for pharmacologically active triterpenes . A dammarane-type ginsenosides synthetic pathway was established in Chlamydomonas reinhardtii by introducing P. ginseng PgDDS, CYP450 enzyme (PgCYP716A47), or/and Arabidopsis thaliana NADPH-cytochrome P450 reductase gene (AtCPR), which is responsible for producing dammarane-type ginsenosides .
Microbial Cell Factories
The research achieves the de novo biosynthesis of dammarenediol-II glucosides in microbial cell factories . This is a green and sustainable approach for the industrial production of dammarenediol-II glucosides .
Anti-Colon Cancer Activities
Dammarenediol-II glucosides have demonstrated high anti-colon cancer activities . This provides promising candidates for new drug research and development .
Glycosylation of Dammarenediol-II
Two crude recombinant UDP-glycosyltransferases (UGTs), PgUGT74AE2 and UGTPg1 from Panax ginseng, were used to catalyze the glycosylation of Dammarenediol-II with UDP-glucose (UDPG) as the sugar donor to produce Dammarenediol-II glucosides .
Biosynthesis Pathways
The complete biosynthetic pathways of 3-O-Glc-DM and 20S-O-Glc-DM were refactored by introducing the codon-optimized genes encoding DM synthase (DS) together with PgUGT74AE2 or UGTPg1 into Saccharomyces cerevisiae .
Metabolic Engineering Strategies
Multistep metabolic engineering strategies were applied, including optimization of chassis cell, multi-copy integration of heterologous genes via the CRISPR/Cas9 system, increase of precursor supply by overexpressing rate-limiting enzymes, down-regulation of the competitive pathway to redirect the metabolic flux towards the target products .
Future Directions
The future directions for Dammarenediol II 3-O-caffeate research could involve uncovering the biosynthetic mechanism of dammarenediol-II, an important starting substrate for ginsenoside and gypenosides biosynthesis . This could potentially lead to an increased yield of valuable ginsenosides and gypenosides produced under excess substrate in a yeast cell factory through synthetic biology strategy .
Mechanism of Action
Target of Action
Dammarenediol II 3-O-caffeate is a natural product from Ostryopsis nobilis It’s known that dammarenediol ii is a key intermediate in the biosynthesis of ginsenosides , which are known to interact with a variety of targets, including various enzymes and receptors.
Mode of Action
It’s known that dammarenediol ii is converted into various ginsenosides through the action of glycosyltransferases . These ginsenosides can interact with their targets in a variety of ways, often modulating their activity.
Biochemical Pathways
Dammarenediol II is a crucial intermediate in the biosynthesis of ginsenosides . It’s synthesized from 2,3-oxidosqualene by the enzyme dammarenediol-II synthase . The dammarenediol II can then be glycosylated by glycosyltransferases to form various ginsenosides . These ginsenosides can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with.
Pharmacokinetics
It’s known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
For example, some ginsenosides have been shown to have anti-cancer activity .
properties
IUPAC Name |
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAYTYEFBTXFR-MYGOKKNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dammarenediol II 3-O-caffeate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

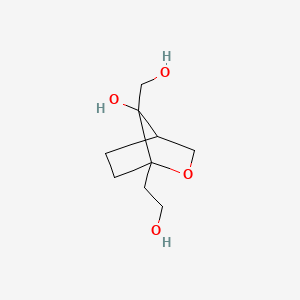
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)


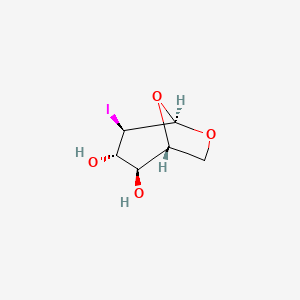

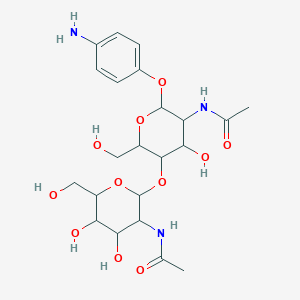
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)

